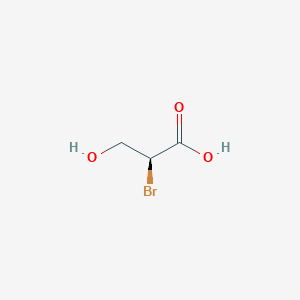

(2S)-2-bromo-3-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

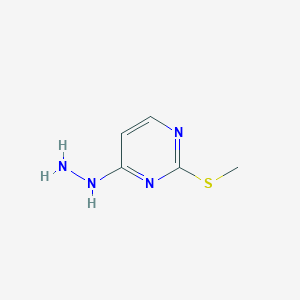

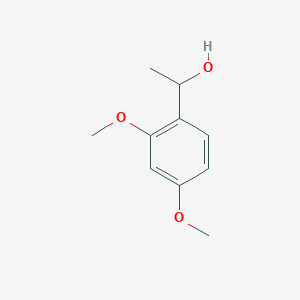

“(2S)-2-bromo-3-hydroxypropanoic acid” is an organic compound that belongs to the class of alpha-hydroxy acids (AHAs), which are compounds that contain a hydroxy group and a carboxylic acid group . The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer .

Synthesis Analysis

While specific synthesis methods for “(2S)-2-bromo-3-hydroxypropanoic acid” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and halogenation agents . The hydroxy group might be introduced through a subsequent reaction .Molecular Structure Analysis

The molecule likely has a carboxylic acid group (-COOH), a bromine atom attached to the second carbon atom, and a hydroxy group (-OH) attached to the third carbon atom . The “2S” configuration suggests that the molecule is chiral, with the bromine atom, hydroxy group, and carboxylic acid group arranged in a specific three-dimensional orientation .Chemical Reactions Analysis

As an alpha-hydroxy acid, “(2S)-2-bromo-3-hydroxypropanoic acid” would likely participate in reactions typical of carboxylic acids and alcohols . These could include esterification, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-bromo-3-hydroxypropanoic acid” would likely be influenced by its carboxylic acid and hydroxy groups. It might exhibit properties such as solubility in water and polarity .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

(2S)-2-bromo-3-hydroxypropanoic acid: is a valuable chiral building block in the synthesis of various bioactive molecules. Its configuration allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. For instance, it serves as an intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme inhibitor used to treat hypertension and congestive heart failure .

Biocatalysis

The compound’s structure is conducive to biocatalytic processes, where enzymes catalyze the production of substrates. It can be part of multienzyme complexes that efficiently catalyze cascade reactions, leading to high product yields and fewer side reactions. This is particularly advantageous in the field of synthetic biology, where such complexes are engineered for various biomanufacturing applications .

Wirkmechanismus

Mode of Action

It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-bromo-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIODSHQRJGRDLE-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549090 |

Source

|

| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-bromo-3-hydroxypropanoic acid | |

CAS RN |

70671-46-4 |

Source

|

| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)